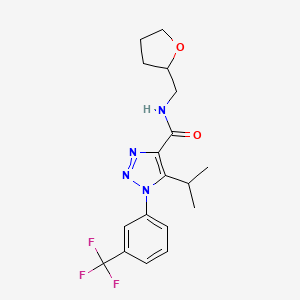
5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological properties. The trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets. The tetrahydrofuran moiety may enhance solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives of triazole exhibited significant activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 4.8 |
| A549 (lung cancer) | 6.0 |
| Caco-2 (colon cancer) | 3.5 |
Antimicrobial Activity
Triazole compounds have also been noted for their antimicrobial properties. In particular, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated in several studies, demonstrating its potential to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that it could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications to the triazole ring and substituents significantly influence their potency and selectivity.
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Tetrahydrofuran Moiety : Contributes to increased solubility and potential interaction with biological membranes.
- Isopropyl Substitution : Impacts steric hindrance and electronic properties, influencing overall activity.
Case Studies
Several case studies have explored the pharmacological effects of similar triazole derivatives:
- Study on Anticancer Activity : A derivative exhibiting a similar structure was tested against a panel of 10 cancer cell lines, showing promising results with an average IC50 value of 4 µM across various types .
- Antimicrobial Efficacy : A related compound was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL .
- Inflammation Model : In a murine model of inflammation, a structurally analogous compound reduced paw edema by approximately 50% compared to control groups, indicating substantial anti-inflammatory effects .
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-11(2)16-15(17(26)22-10-14-7-4-8-27-14)23-24-25(16)13-6-3-5-12(9-13)18(19,20)21/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIYIVQYSGPJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














